molecular formula C10H9NO2 B575500 4-(Hydroxymethyl)quinolin-6-ol CAS No. 193096-43-4

4-(Hydroxymethyl)quinolin-6-ol

Cat. No.: B575500
CAS No.: 193096-43-4
M. Wt: 175.187
InChI Key: RXRFVTSXOVOEMU-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)quinolin-6-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both hydroxymethyl and hydroxyl groups in the quinoline ring makes this compound particularly interesting for various chemical and biological studies.

Scientific Research Applications

4-(Hydroxymethyl)quinolin-6-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for “4-(Hydroxymethyl)quinolin-6-ol” is not mentioned in the search results, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

While the specific safety and hazards of “4-(Hydroxymethyl)quinolin-6-ol” were not found in the search results, it is generally advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest quinolines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)quinolin-6-ol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyquinoline with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-Hydroxyquinoline

    Reagent: Formaldehyde

    Conditions: Basic conditions (e.g., sodium hydroxide)

    Product: this compound

Another method involves the use of anthranilic acid derivatives, which can be cyclized to form the quinoline ring, followed by hydroxymethylation at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)quinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in 4-carboxyquinolin-6-ol.

    Reduction: The hydroxyl group can be reduced to form 4-(hydroxymethyl)quinoline.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

    Oxidation: 4-Carboxyquinolin-6-ol

    Reduction: 4-(Hydroxymethyl)quinoline

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the hydroxymethyl group but shares similar biological activities.

    2-Hydroxyquinoline: Has a hydroxyl group at the 2-position instead of the 6-position.

    4-Methylquinoline: Has a methyl group instead of a hydroxymethyl group.

Uniqueness

4-(Hydroxymethyl)quinolin-6-ol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which enhance its chemical reactivity and biological activity

Properties

IUPAC Name

4-(hydroxymethyl)quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-5,12-13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRFVTSXOVOEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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